molecular formula C7H7FN2O3 B13476292 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B13476292
M. Wt: 186.14 g/mol
InChI Key: RSGBHBBHMCHRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo-oxazine core structure

Preparation Methods

The synthesis of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester.

    Cyclization: The intermediate pyrazole is then subjected to cyclization with a suitable reagent to form the oxazine ring.

    Fluorination: Introduction of the fluorine atom is usually done using a fluorinating agent such as Selectfluor.

Chemical Reactions Analysis

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C7H7FN2O3/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12/h1,4H,2-3H2,(H,11,12)

InChI Key

RSGBHBBHMCHRNG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.